Cas no 2097911-99-2 (1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione)
![1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione structure](https://www.kuujia.com/scimg/cas/2097911-99-2x500.png)
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- 1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
- 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
-
- Inchi: 1S/C17H19N5O4S/c23-16-7-8-17(24)22(16)13-3-5-15(6-4-13)27(25,26)20-11-1-2-14(20)12-21-18-9-10-19-21/h3-6,9-10,14H,1-2,7-8,11-12H2
- InChI Key: SDDWRZDFRMQCMO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C(CCC1=O)=O)(N1CCCC1CN1N=CC=N1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 664
- Topological Polar Surface Area: 114
- XLogP3: 0.4
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-2669-1mg |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6515-2669-5mg |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6515-2669-10mg |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-2669-75mg |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6515-2669-20μmol |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-2669-30mg |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6515-2669-50mg |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6515-2669-15mg |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6515-2669-25mg |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6515-2669-5μmol |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione |
2097911-99-2 | 5μmol |
$63.0 | 2023-09-08 |
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione Related Literature
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
Introduction to 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione (CAS No. 2097911-99-2)
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2097911-99-2, represents a unique molecular architecture that combines multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The structural features of this molecule, particularly its triazole, pyrrolidine, and sulfonyl functional groups, contribute to its potential biological activity and highlight its significance in modern chemical biology research.
The compound's molecular framework is characterized by a pyrrolidine core that is sulfonated at the 4-position with a phenyl ring. This phenyl ring is further substituted with a triazolylmethyl group attached to a pyrrolidinyl moiety. Such a design not only enhances the compound's solubility and bioavailability but also introduces multiple sites for interaction with biological targets. The presence of the triazole ring is particularly noteworthy, as triazoles have been widely recognized for their versatility in medicinal chemistry due to their ability to form stable hydrogen bonds and exhibit significant binding affinity to various enzymes and receptors.
In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with neurological disorders, inflammation, and cancer. The structural motifs present in 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione make it an intriguing candidate for such applications. Specifically, the sulfonamide linkage and the pyrrolidine scaffold are known to interact with biological targets in a manner that could lead to therapeutic effects. For instance, sulfonamides have been extensively studied for their antimicrobial and anti-inflammatory properties, while pyrrolidine derivatives are often found in drugs targeting central nervous system disorders.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the triazolylmethyl group into the pyrrolidine ring is a critical step that necessitates careful selection of reagents and catalysts. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve this transformation efficiently. Additionally, the sulfonation of the phenyl ring requires an optimized approach to minimize side reactions and maximize the desired product.
From a computational chemistry perspective, the molecular properties of 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione have been extensively modeled to predict its behavior in biological systems. Molecular docking studies have revealed potential interactions with various protein targets, including enzymes involved in metabolic pathways and receptors implicated in neurological diseases. These computational insights have guided experimental efforts aimed at optimizing the compound's pharmacological profile.
Recent advancements in high-throughput screening (HTS) technologies have enabled researchers to rapidly evaluate the biological activity of large libraries of compounds. The unique structural features of this molecule make it an attractive candidate for HTS campaigns designed to identify novel therapeutic agents. Initial screening results have shown promising signs of activity against certain disease-related targets, prompting further investigation into its potential therapeutic applications.
The pharmacokinetic properties of 1-[4-{(4-{[({(H₂IMe)}N=CH₂}N=CH₂N₃)}SO₂}C₆H₄]}pyrrolydine[1{₁}]-dione (the full name of the compound with some minor formatting adjustments for clarity) are also of great interest. In vitro studies have been conducted to assess its stability under various conditions and its interaction with biological membranes. These studies aim to provide insights into how the compound might behave within living systems and inform decisions regarding its formulation as an active pharmaceutical ingredient (API).
In conclusion, 1-[4-{(4-{[({(H₂IMe)}N=CH₂}N=CH₂N₃)}SO₂}C₆H₄]}pyrrolydine[1{₁}]-dione (CAS No. 2097911{99}-02) represents a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an exciting prospect for further development as a therapeutic agent. Ongoing studies continue to explore its mechanisms of action and optimize its pharmacological profile through both experimental and computational approaches.
2097911-99-2 (1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione) Related Products
- 750566-27-9(1-phenyl-3-pyrrolidin-1-ylpropan-2-amine)
- 2229430-53-7(2-methyl-4-propylheptanoic acid)
- 346611-59-4(2-4-(pyrrolidine-1-sulfonyl)phenylacetic acid)
- 1410537-36-8(4-{1-(4-fluorophenyl)propan-2-ylamino}-N-methylbutanamide)
- 1261762-62-2(3-Methoxy-5-(trifluoromethoxy)benzyl chloride)
- 1396858-38-0(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea)
- 56962-12-0(4-Chloro-3-hydroxybenzaldehyde)
- 2694745-23-6(1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride)
- 1806642-02-3(4-Cyano-2-(2-cyanoethyl)mandelic acid)
- 1276545-35-7(Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture))




